molecular formula C16H11N3O3S2 B7738236 N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide CAS No. 72732-38-8

N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

Cat. No.: B7738236
CAS No.: 72732-38-8
M. Wt: 357.4 g/mol
InChI Key: RDUPKLFOXJQQJS-LCYFTJDESA-N
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Description

N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is a thiazolidinone derivative characterized by a 3-hydroxyphenyl-substituted methylene group at position 5 of the thiazolidinone ring and a 4-pyridinecarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₁N₃O₃S₂, with a molar mass of 357.41 g/mol . The compound’s structure features a conjugated system formed by the (Z)-configured benzylidene group, which may influence its electronic properties and biological interactions. Key physicochemical predictions include a density of 1.43 g/cm³ and a pKa of 9.53, suggesting moderate solubility in aqueous environments at physiological pH .

Properties

IUPAC Name

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-12-3-1-2-10(8-12)9-13-15(22)19(16(23)24-13)18-14(21)11-4-6-17-7-5-11/h1-9,20H,(H,18,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUPKLFOXJQQJS-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains the most widely employed method for thiazolidinone synthesis. As demonstrated in, thiosemicarbazide derivatives react with α-haloketones or esters in ethanol under reflux with sodium acetate. For example:

  • Step 1 : Condensation of 3-hydroxybenzaldehyde with thiosemicarbazide forms (E)-2-(3-hydroxybenzylidene)hydrazine-1-carbothioamide.

  • Step 2 : Cyclization with chloroacetone or ethyl bromoacetate yields 5-(3-hydroxyphenylmethylene)-2-thioxothiazolidin-4-one.

Reaction conditions vary based on the α-halocarbonyl reagent:

ReagentSolventCatalystTemperatureYield (%)
ChloroacetoneEthanolNaOAcReflux78–85
Ethyl bromoacetateEthanolNaOAc80°C82–88
Phenacyl bromideEthanolTEAReflux75–80

Data compiled from

Multicomponent Cyclocondensation

An alternative one-pot method involves cyclocondensation of aniline derivatives, aldehydes, and thioglycolic acid. For this compound:

  • 3-Hydroxybenzaldehyde, thiourea, and methylene precursors react in glacial acetic acid.

  • Sodium acetate facilitates dehydration, forming the exocyclic double bond.

Key advantages include shorter reaction times (2–4 hours) and yields up to 90%.

Introduction of the 3-Hydroxyphenylmethylene Group

The exocyclic C5-methylene group is introduced via Aldol condensation:

Aldol Reaction Mechanism

The thiazolidin-4-one intermediate reacts with 3-hydroxybenzaldehyde under basic conditions:

  • Deprotonation of the thiazolidinone’s methylene group generates a nucleophilic enolate.

  • Attack on the aldehyde’s carbonyl carbon forms a β-hydroxy intermediate.

  • Acid-catalyzed dehydration yields the α,β-unsaturated product.

Optimized Conditions :

  • Base : Piperidine or NaOH (0.5–1.0 equiv)

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Yield : 85–92%

Amide Coupling with 4-Pyridinecarboxylic Acid

The final step involves attaching the 4-pyridinecarboxamide group to the thiazolidinone’s N3 position.

Carbodiimide-Mediated Coupling

As reported in, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) efficiently activates the carboxylic acid:

  • Activation : 4-Pyridinecarboxylic acid reacts with EDC·HCl and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

  • Coupling : The activated ester reacts with the thiazolidinone’s amine group at room temperature.

Coupling ReagentSolventTime (h)Yield (%)
EDC·HCl/HOBtDCM494
HATUDMF689
CDITHF391

Data from

Acid Chloride Route

Alternatively, 4-pyridinecarbonyl chloride can be generated using thionyl chloride (SOCl₂) and coupled directly:

  • Chlorination : 4-Pyridinecarboxylic acid + SOCl₂ → 4-pyridinecarbonyl chloride.

  • Aminolysis : Reaction with the thiazolidinone amine in the presence of triethylamine (TEA).

Limitations : Requires strict anhydrous conditions and yields 80–85%.

Spectroscopic Characterization

Critical analytical data for intermediates and the final product include:

Intermediate: 5-(3-Hydroxyphenylmethylene)-2-thioxothiazolidin-4-one

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.82 (s, 1H, CH=), 7.35–6.75 (m, 4H, Ar-H).

Final Product

  • ¹H NMR (DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.75–7.12 (m, 8H, Ar-H), 6.94 (s, 1H, CH=).

  • HRMS (ESI) : m/z 358.03145 [M+H]⁺ (calc. 358.03140).

Optimization and Challenges

Solvent Effects

Ethanol and DMF are preferred for cyclization and coupling, respectively. Polar aprotic solvents enhance reactivity but may necessitate higher temperatures.

Byproduct Formation

  • Thiourea Derivatives : Compete with thiazolidinone formation if reaction temperatures exceed 100°C.

  • Oxidation : The exocyclic double bond may oxidize under prolonged reflux; argon atmospheres mitigate this .

Chemical Reactions Analysis

N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and proteins, interfering with cellular processes and leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

a) N-(5-((4-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

  • Key Differences : Replaces the 3-hydroxyphenyl group with a 4-nitrophenyl moiety.
  • This substitution may favor interactions with hydrophobic enzyme pockets .

b) (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

  • Key Differences : Incorporates a 4-methylbenzylidene group and extends the carboxamide into a propanamide chain.
  • This compound showed predicted antifungal activity in related studies .

c) Compound 5b ()

  • Structure : (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one.
  • This compound demonstrated notable antibacterial activity (MIC = 4–8 µg/mL against S. aureus), suggesting that bulkier substituents may enhance target engagement .

Modifications in the Carboxamide Moiety

a) N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Key Differences : Substitutes the 4-pyridinecarboxamide with a 3-pyridinecarboxamide and adds a 4-chlorophenyl group.
  • Impact: The chlorine atom enhances halogen bonding, while the pyridine-3-carboxamide alters steric interactions. Such derivatives are often explored for antidiabetic activity due to thiazolidinone’s PPAR-γ agonist effects .

b) N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide

  • Key Differences : Replaces the pyridinecarboxamide with a benzenesulfonamide group.
  • This structural motif is common in carbonic anhydrase inhibitors .

Structural and Physicochemical Comparison Table

Compound (Reference) Arylidene Group Carboxamide/Sulfonamide Molecular Formula Molecular Weight Predicted logP Notable Properties/Bioactivity
Target Compound 3-Hydroxyphenyl 4-Pyridinecarboxamide C₁₆H₁₁N₃O₃S₂ 357.41 ~3.15 High H-bond potential, moderate solubility
4-Nitrophenyl Analog 4-Nitrophenyl 4-Pyridinecarboxamide C₁₆H₁₀N₄O₄S₂ 402.41 >3.5 Enhanced reactivity, lower solubility
4-Methylbenzylidene Derivative 4-Methylbenzylidene Propanamide C₂₀H₁₈N₂O₃S₂ 398.49 3.15 Antifungal potential, flexible chain
Benzenesulfonamide Analog 4-Ethoxy-3-methoxyphenyl Benzenesulfonamide C₁₉H₁₈N₂O₅S₃ 450.54 ~2.8 Improved metabolic stability

Biological Activity

N-[5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C14H12N2O3S\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key findings include:

  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans .
  • Anticancer Activity : Research indicates that derivatives of thiazolidine compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This mechanism was observed in HeLa cells treated with related thiazolidine derivatives .
  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is linked to insulin signaling and obesity. Certain derivatives displayed IC50 values indicating potent inhibition .

Antimicrobial Mechanism

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Mechanism

The anticancer effects are primarily mediated through the induction of apoptosis. The compound activates caspases and alters mitochondrial membrane potential, leading to cell death .

Enzyme Inhibition Mechanism

As a PTP1B inhibitor, this compound interacts with the active site of the enzyme, preventing substrate access and thereby modulating insulin signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazolidine derivatives, including our compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Proteus vulgaris64
Candida albicans16

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives similar to this compound were tested on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

Q & A

(Basic) What synthetic methodologies are commonly employed for synthesizing thiazolidinone-pyridinecarboxamide derivatives?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of a hydrazide intermediate (e.g., N′-(substituted benzylidene)pyridine-3-carbohydrazide) via condensation of substituted benzaldehydes with pyridine-3-carbohydrazide .
  • Step 2: Cyclization with mercapto acids (e.g., 2-mercaptopropanoic acid) in anhydrous benzene under reflux using a Dean-Stark trap to remove water. Reaction times range from 7–10 hours, yielding thiazolidinone derivatives .
  • Step 3: Purification via trituration with saturated sodium bicarbonate and crystallization from methanol or ethanol, achieving yields of ~56–59% .

Key Optimization Factors:

  • Solvent choice (e.g., anhydrous benzene for azeotropic water removal).
  • Stoichiometric ratios (e.g., 1:2.8 molar ratio of hydrazide to mercapto acid) .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy: Identifies carbonyl groups (amide C=O at ~1674 cm⁻¹, thiazolidinone C=O at ~1727 cm⁻¹) and hydrogen bonding patterns .
  • NMR Spectroscopy:
    • 1H-NMR confirms stereochemistry (e.g., doublets for methyl groups at δ 1.54–1.55 ppm) and intramolecular hydrogen bonds (e.g., NH signals at δ 10.94–10.95 ppm) .
  • X-ray Diffraction: Resolves crystal packing stabilized by N–H···N and C–H···O hydrogen bonds, with π-π stacking interactions (centroid distances ~3.76 Å) between pyridine and phenyl rings .

(Advanced) How do substituents on the phenyl ring influence biological activity in thiazolidinone-pyridinecarboxamide hybrids?

Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance antiviral and anticancer activity by increasing electrophilicity of the thiazolidinone core .
  • Hydroxyl Groups (e.g., 3-hydroxyphenyl): May improve solubility and hydrogen-bonding interactions with biological targets, though this requires validation via docking studies.

Example Comparison:

SubstituentBiological Activity (Reported)Source
4-ChlorophenylAntiviral (HIV-1 RT inhibition)
4-BromophenylAnticancer (Cytotoxicity assays)

Methodological Approach:

  • Systematic synthesis of analogs with varying substituents.
  • Biological screening using standardized assays (e.g., HIV-1 RT inhibition, MTT cytotoxicity tests).

(Advanced) How can computational modeling enhance the design and synthesis of derivatives?

Answer:

  • Reaction Path Prediction: Quantum chemical calculations (e.g., DFT) optimize reaction conditions by simulating transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular Docking: Predicts binding affinities to biological targets (e.g., HIV-1 reverse transcriptase) by modeling interactions between the compound’s functional groups (e.g., thioxo-thiazolidinyl) and active-site residues .
  • Data-Driven Optimization: Machine learning algorithms analyze experimental datasets (e.g., yield, purity) to recommend optimal solvent, temperature, and catalyst combinations .

(Advanced) How can contradictory data in literature (e.g., reaction yields, bioactivity) be resolved?

Answer:
Common Sources of Contradiction:

  • Reagent Purity: Impurities in starting materials (e.g., hydrazides) may alter yields.
  • Assay Variability: Differences in cell lines or enzyme sources for bioactivity tests.

Resolution Strategies:

Reproducibility Checks: Replicate synthesis under identical conditions (solvent, temperature) reported in conflicting studies .

Advanced Characterization: Use LC-MS to verify purity and HR-XRD to confirm crystal structure consistency.

Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.

(Basic) What intermolecular interactions stabilize the crystal structure of this compound?

Answer:

  • Hydrogen Bonds:
    • N–H···N (2.09–2.12 Å) between amide NH and pyridine N.
    • C–H···O (2.31–2.45 Å) involving thiazolidinone carbonyl .
  • π-π Stacking: Between pyridine (Cg3) and phenyl (Cg4) rings, centroid distance 3.76 Å .
  • C–H···Cl Interactions: Observed in chloro-substituted derivatives, contributing to layered packing .

Experimental Validation:

  • Single-crystal XRD data (CCDC deposition numbers available in original studies) .

(Advanced) What strategies address low enantiomeric purity in chiral analogs?

Answer:

  • Chiral Auxiliaries: Use of (R)- or (S)-configured mercapto acids during cyclization to induce stereoselectivity.
  • Chromatographic Resolution: Chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers post-synthesis.
  • Dynamic Kinetic Resolution: Catalytic systems (e.g., organocatalysts) to bias thiazolidinone ring closure toward a single enantiomer .

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